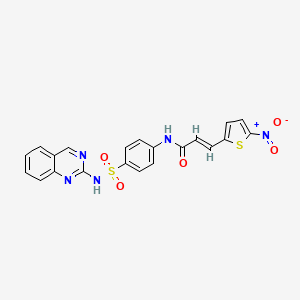
Mlkl-IN-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mlkl-IN-7 is a small molecule inhibitor specifically designed to target the mixed lineage kinase domain-like protein (MLKL). MLKL is a crucial mediator in the necroptosis pathway, a form of programmed cell death distinct from apoptosis. Necroptosis is involved in various pathological conditions, including inflammatory and neurodegenerative diseases. This compound has garnered significant interest due to its potential therapeutic applications in modulating necroptosis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mlkl-IN-7 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of specific functional groups that confer inhibitory activity against MLKL. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, as well as employing advanced purification techniques like chromatography and crystallization. The goal is to produce this compound in sufficient quantities for preclinical and clinical studies.
Analyse Chemischer Reaktionen
Types of Reactions
Mlkl-IN-7 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Wissenschaftliche Forschungsanwendungen
Mlkl-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the necroptosis pathway and the role of MLKL in cell death.
Biology: Employed in cellular assays to investigate the effects of MLKL inhibition on cell viability and necroptosis.
Medicine: Potential therapeutic agent for treating diseases associated with dysregulated necroptosis, such as inflammatory and neurodegenerative disorders.
Industry: Utilized in drug discovery and development programs aimed at identifying new necroptosis inhibitors.
Wirkmechanismus
Mlkl-IN-7 exerts its effects by binding to the mixed lineage kinase domain-like protein (MLKL), thereby inhibiting its activity. MLKL is a key effector in the necroptosis pathway, and its activation involves phosphorylation by receptor-interacting protein kinase 3 (RIPK3). Once activated, MLKL translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell death. This compound prevents this process by blocking MLKL activation and subsequent membrane translocation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Necrostatin-1: An inhibitor of receptor-interacting protein kinase 1 (RIPK1), another key player in the necroptosis pathway.
GSK’872: A selective inhibitor of receptor-interacting protein kinase 3 (RIPK3).
NSA: A small molecule inhibitor targeting MLKL, similar to Mlkl-IN-7.
Uniqueness
This compound is unique in its high specificity for MLKL, making it a valuable tool for dissecting the necroptosis pathway. Unlike other inhibitors that target upstream kinases like RIPK1 and RIPK3, this compound directly inhibits the terminal effector of necroptosis, providing a more targeted approach to modulating this cell death pathway .
Eigenschaften
Molekularformel |
C21H15N5O5S2 |
|---|---|
Molekulargewicht |
481.5 g/mol |
IUPAC-Name |
(E)-3-(5-nitrothiophen-2-yl)-N-[4-(quinazolin-2-ylsulfamoyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C21H15N5O5S2/c27-19(11-7-16-8-12-20(32-16)26(28)29)23-15-5-9-17(10-6-15)33(30,31)25-21-22-13-14-3-1-2-4-18(14)24-21/h1-13H,(H,23,27)(H,22,24,25)/b11-7+ |
InChI-Schlüssel |
URTZWFXYHGBPQY-YRNVUSSQSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C=CC4=CC=C(S4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-(7-methoxy-1H-indol-3-yl)-N-[2-(2-prop-2-enoxyphenyl)ethyl]prop-2-enamide](/img/structure/B12385353.png)
![(2S,4R)-1-[(2S)-2-[4-[4-[[3-fluoro-2-[6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-2-oxopyrido[2,3-d]pyrimidin-7-yl]phenoxy]methyl]piperidin-1-yl]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12385360.png)
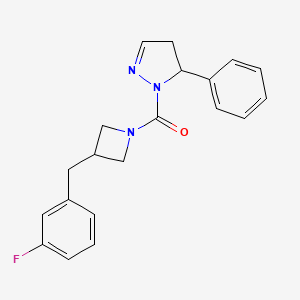

![(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(1S)-1-[(2S,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B12385379.png)
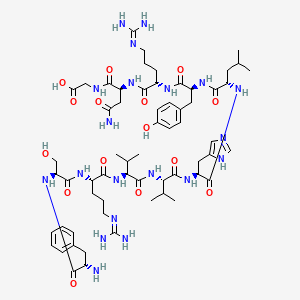
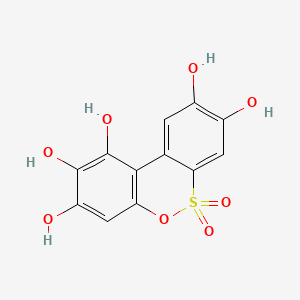
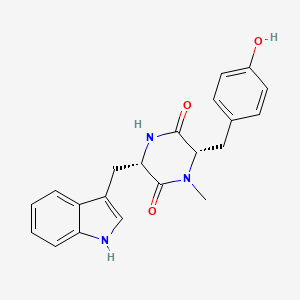
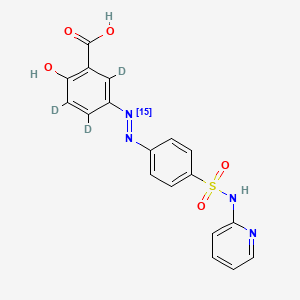
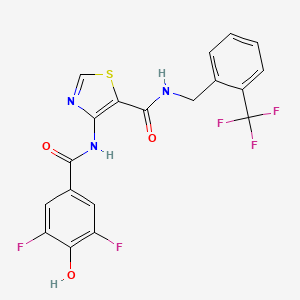
![6-[3,5-ditert-butyl-N-(2-methylpropyl)anilino]pyridine-3-carboxylic acid](/img/structure/B12385424.png)
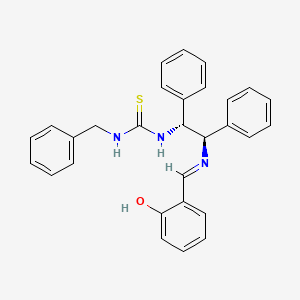
![tert-butyl 2-[[(2S)-3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate](/img/structure/B12385431.png)

